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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926

Spectroscopic Profile of FR-900482: A Technical
Overview

Introduction

FR-900482 is a potent antitumor antibiotic belonging to the mitomycin family, isolated from
Streptomyces sandaensis. Its complex structure and significant biological activity have made it
a subject of extensive research, particularly in the realm of synthetic chemistry and drug
development. The characterization of FR-900482 relies heavily on a suite of spectroscopic
techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy. This guide provides a detailed overview of the
spectroscopic properties of FR-900482, intended for researchers, scientists, and professionals
in drug development. While raw spectral data is often found in the supplementary materials of
peer-reviewed publications and is not readily accessible in the public domain, this document
outlines the expected spectroscopic characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules like FR-900482, providing detailed information about the carbon-hydrogen
framework.

Data Presentation: Expected *H and 13C NMR Spectral Data
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The following tables summarize the expected chemical shift ranges for the protons and
carbons in FR-900482, based on its known structure and typical values for similar chemical
environments.

Table 1: Expected *H NMR Chemical Shifts for FR-900482

Expected Chemical Shift

Protons Multiplicity
(6, ppm)

Aromatic CH 6.5-8.0 Singlet, Doublet

OCHs 3.5-4.0 Singlet

N-CH, O-CH 3.0-50 Multiplet

CH:2 15-3.0 Multiplet

NH, OH Variable, broad Singlet (broad)

Table 2: Expected 3C NMR Chemical Shifts for FR-900482

Carbons Expected Chemical Shift (6, ppm)
C=0 (Amide, Quinone) 160 - 185

Aromatic C 110- 160

OCHs 55-65

N-C, O-C 50 - 80

CH2 20-40

Experimental Protocols: NMR Spectroscopy

A typical experimental workflow for obtaining NMR spectra of a natural product like FR-900482
is as follows:

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds, or MeOD) in a standard 5 mm NMR tube. The choice of
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solvent is crucial to avoid signal overlap with the analyte.

o Data Acquisition: A suite of NMR experiments is performed on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o 1D Experiments: Standard *H and 3C{*H} spectra are acquired to identify the basic proton
and carbon environments.

o 2D Experiments: To establish connectivity and spatial relationships, a series of two-
dimensional NMR experiments are conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their
directly attached carbons.

» HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)
correlations between protons and carbons, which is key for assembling the molecular
structure.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons, aiding in stereochemical assignments.

» Data Processing: The acquired data is processed using specialized software. This involves
Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of FR-900482, and to gain structural information through fragmentation analysis.

Data Presentation: Expected Mass Spectrometry Data

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data for FR-900482
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lon Type Description Expected m/z

[M+H]* Protonated molecule Calculated from exact mass
[M+Na]* Sodium adduct Calculated from exact mass
[M-H]~ Deprotonated molecule Calculated from exact mass

Experimental Protocols: Mass Spectrometry

For a compound like FR-900482, High-Resolution Mass Spectrometry (HRMS) coupled with a
separation technique like liquid chromatography (LC) is typically used.

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,
methanol or acetonitrile with a small percentage of formic acid for positive ion mode).

 Instrumentation: An LC-MS system, often with an electrospray ionization (ESI) source and a
high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, is used.

o Data Acquisition:

[¢]

The sample is injected into the LC system for separation from any impurities.

o

The eluent is directed to the ESI source, where the analyte molecules are ionized.

o

The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high
accuracy.

o

Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the
molecular ion, providing structural information.

o Data Analysis: The accurate mass measurement allows for the determination of the
elemental formula. The fragmentation pattern is analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the FR-900482 molecule.

Data Presentation: Expected Infrared Absorption Bands
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Table 4: Characteristic Infrared (IR) Absorption Frequencies for FR-900482

. Expected Absorption .
Functional Group . ( , Intensity
ange (cm~

O-H / N-H stretch 3200 - 3500 Broad, Medium
C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=0 stretch (quinone) ~1655 Strong

C=0 stretch (amide) ~1680 Strong

C=C stretch (aromatic) 1450 - 1600 Medium-Weak
C-O stretch 1000 - 1300 Strong

Experimental Protocols: Infrared Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for obtaining an IR
spectrum.

o Sample Preparation: For a solid sample like FR-900482, one of the following methods is
typically used:

o KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
onto the ATR crystal.

o Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer, and the
spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr
pellet) is also taken and subtracted from the sample spectrum.

» Data Analysis: The positions and shapes of the absorption bands in the spectrum are
correlated with specific functional groups in the molecule.
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Mandatory Visualization: Signaling Pathway

FR-900482 exerts its antitumor activity through the cross-linking of DNA, a mechanism it

shares with other mitomycins. The process is initiated by reductive activation of the molecule.
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Caption: Mechanism of action of FR-900482.

 To cite this document: BenchChem. [Spectroscopic properties of FR-900482 (NMR, Mass

Spec, IR)]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15582926#spectroscopic-properties-of-fr-900482-
nMr-mass-spec-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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